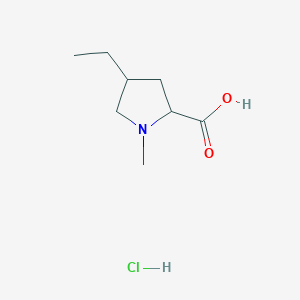

![molecular formula C10H18F2N2 B12291189 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)

1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

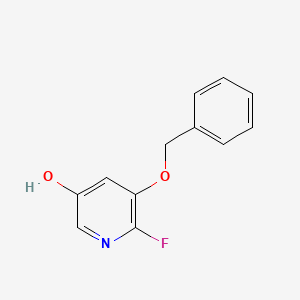

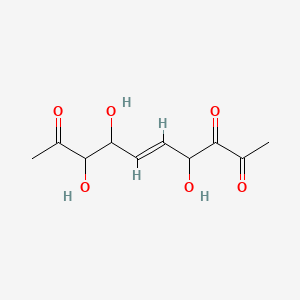

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina es un compuesto que presenta tanto un anillo de pirrolidina como un anillo de piperidina. Estas estructuras heterocíclicas se encuentran comúnmente en diversas moléculas biológicamente activas y son de gran interés en la química medicinal. La presencia de átomos de flúor en el anillo de pirrolidina puede influir en la actividad biológica y las propiedades farmacocinéticas del compuesto.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina típicamente implica la construcción de los anillos de pirrolidina y piperidina seguidos de su funcionalización. Un enfoque común es comenzar con un precursor de pirrolidina adecuado, que luego se fluorina utilizando reactivos como el trifluoruro de dietilaminosulfuro (DAST) o Selectfluor. La difluoropirrolidina resultante se acopla entonces con un derivado de piperidina en condiciones que favorezcan la formación del producto deseado. Esto puede implicar el uso de reactivos de acoplamiento como EDCI o DCC en presencia de una base como la trietilamina.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría optimizar la ruta sintética para la escalabilidad y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo para el paso de fluoración para garantizar la calidad y el rendimiento consistentes del producto. Además, el uso de sistemas automatizados para la reacción de acoplamiento puede ayudar a mantener la eficiencia y la reproducibilidad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina puede someterse a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el ácido m-cloroperbenzoico (m-CPBA) para formar N-óxidos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando catalizadores de hidrogenación como el paladio sobre carbón (Pd/C) para reducir cualquier doble enlace o grupo nitro presente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones fluoradas, donde nucleófilos como aminas o tioles pueden reemplazar los átomos de flúor.

Reactivos y condiciones comunes

Oxidación: m-CPBA en diclorometano (DCM) a temperatura ambiente.

Reducción: Gas hidrógeno con catalizador Pd/C bajo presión atmosférica.

Sustitución: Nucleófilos en disolventes apróticos polares como la dimetilformamida (DMF) a temperaturas elevadas.

Productos principales

Oxidación: N-óxidos de los anillos de piperidina o pirrolidina.

Reducción: Derivados saturados con grupos funcionales reducidos.

Sustitución: Compuestos con nucleófilos que reemplazan los átomos de flúor.

Aplicaciones Científicas De Investigación

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles interacciones con objetivos biológicos, como enzimas o receptores.

Medicina: Se investiga por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.

Industria: Se utiliza en el desarrollo de nuevos materiales o como reactivo en varios procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor pueden mejorar la afinidad de unión y la selectividad del compuesto al formar fuertes enlaces de hidrógeno o interacciones dipolares con el objetivo. Los anillos de pirrolidina y piperidina pueden contribuir a la estructura tridimensional general del compuesto, influyendo en su capacidad para encajar en el sitio activo de la molécula diana.

Comparación Con Compuestos Similares

Compuestos similares

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]pirrolidina: Estructura similar pero con dos anillos de pirrolidina.

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]morfolina: Contiene un anillo de morfolina en lugar de un anillo de piperidina.

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]azepan: Presenta un anillo de azepan.

Singularidad

1-[[(2S)-4,4-difluoropirrolidin-2-il]metil]piperidina es única debido a la presencia de ambos anillos de pirrolidina y piperidina, que pueden conferir distintas actividades biológicas y propiedades farmacocinéticas. Los átomos de flúor mejoran aún más su estabilidad química e interacciones de unión con objetivos biológicos, lo que lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos.

Propiedades

Fórmula molecular |

C10H18F2N2 |

|---|---|

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

1-[(4,4-difluoropyrrolidin-2-yl)methyl]piperidine |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)6-9(13-8-10)7-14-4-2-1-3-5-14/h9,13H,1-8H2 |

Clave InChI |

FKJRCRSYFGVGPZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC2CC(CN2)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)

![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)